Methyl (2S)-2-amino-3-(furan-2-YL)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-2-amino-3-(furan-2-YL)propanoate is an organic compound that belongs to the class of amino acid derivatives It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to the amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-amino-3-(furan-2-YL)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furan-2-carboxylic acid and L-serine.
Esterification: Furan-2-carboxylic acid is first esterified to form methyl furan-2-carboxylate.
Amidation: The ester is then subjected to amidation with L-serine under appropriate reaction conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-3-(furan-2-YL)propanoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted amino acid derivatives.
Scientific Research Applications
Methyl (2S)-2-amino-3-(furan-2-YL)propanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme-substrate interactions and protein synthesis.
Industrial Applications: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl (2S)-2-amino-3-(furan-2-YL)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring and amino acid moiety allow it to participate in various biochemical pathways, influencing cellular processes and metabolic activities.
Comparison with Similar Compounds
Similar Compounds
3-Aryl-3-(furan-2-yl)propanoic acid derivatives: These compounds share a similar furan ring structure but differ in their functional groups and biological activities.
Furfural derivatives: Compounds like furfural and its derivatives have similar furan rings and are used in various industrial applications.
Uniqueness
Methyl (2S)-2-amino-3-(furan-2-YL)propanoate is unique due to its specific combination of a furan ring and an amino acid backbone, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(furan-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-11-8(10)7(9)5-6-3-2-4-12-6/h2-4,7H,5,9H2,1H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZJZYPBZXARCU-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CO1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CO1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.